molecular formula C12H15IO3 B8157438 Methyl 4-iodo-3-isobutoxybenzoate

Methyl 4-iodo-3-isobutoxybenzoate

Cat. No.: B8157438
M. Wt: 334.15 g/mol
InChI Key: HINQGKWJYUZNRD-UHFFFAOYSA-N
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Description

Methyl 4-iodo-3-isobutoxybenzoate: is an organic compound with the molecular formula C12H15IO3 and a molecular weight of 334.15 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an iodine atom, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-iodo-3-isobutoxybenzoate can be synthesized through a multi-step process involving the iodination of a benzoic acid derivative followed by esterification. One common method involves the iodination of 3-isobutoxybenzoic acid using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the para position. The resulting 4-iodo-3-isobutoxybenzoic acid is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the production of this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-iodo-3-isobutoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

Major Products Formed:

    Substitution: Formation of new carbon-carbon bonds with various substituents.

    Reduction: Formation of 4-iodo-3-isobutoxybenzyl alcohol.

    Oxidation: Formation of 4-iodo-3-isobutoxybenzoic acid.

Scientific Research Applications

Methyl 4-iodo-3-isobutoxybenzoate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-iodo-3-isobutoxybenzoate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various chemical reactions. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, through binding or inhibition mechanisms. The iodine atom in the compound can also play a role in radiolabeling for imaging studies, where it helps visualize biological processes.

Comparison with Similar Compounds

Uniqueness: Methyl 4-iodo-3-isobutoxybenzoate is unique due to the presence of both the iodine atom and the isobutoxy group, which can significantly impact its chemical reactivity and physical properties. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 4-iodo-3-(2-methylpropoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO3/c1-8(2)7-16-11-6-9(12(14)15-3)4-5-10(11)13/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINQGKWJYUZNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)C(=O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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